molecular formula C18H23N3O3 B5817781 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B5817781
M. Wt: 329.4 g/mol
InChI Key: LCPVWFCDZQGSHB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic small molecule featuring a 3,5-dimethyl-1,2-oxazole moiety linked via an ethanone bridge to a 4-(4-methoxyphenyl)piperazine group. The 4-methoxy substituent on the phenyl ring may influence lipophilicity and metabolic stability, critical factors in drug design .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-17(14(2)24-19-13)12-18(22)21-10-8-20(9-11-21)15-4-6-16(23-3)7-5-15/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPVWFCDZQGSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the oxazole ring and the piperazine ring separately. These rings are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : The piperazine ring is often associated with antidepressant properties. Studies have indicated that compounds containing piperazine can interact with serotonin receptors, which are crucial for mood regulation. This compound may exhibit similar effects, warranting investigation into its potential as an antidepressant.
  • Anxiolytic Effects : Similar to antidepressants, compounds with oxazole and piperazine structures have shown promise in reducing anxiety levels. The interaction with neurotransmitter systems could provide a pathway for developing new anxiolytic medications.
  • Antitumor Activity : Preliminary studies suggest that derivatives of oxazole have exhibited cytotoxic effects against various cancer cell lines. The compound’s structure may enhance its ability to inhibit tumor growth, making it a candidate for cancer therapy research.

Research has been conducted to evaluate the biological activities of related compounds that share structural similarities with 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone :

Compound NameBiological ActivityReference
4-(4-Methoxyphenyl)piperazineAntidepressant
3,5-Dimethylisoxazole derivativesAnticancer
Piperazine-based compoundsAnxiolytic

Case Study 1: Antidepressant Research

A study published in Pharmacology Reports demonstrated that piperazine derivatives showed significant activity in animal models of depression. The research highlighted the importance of substituents on the piperazine ring in enhancing serotonin receptor affinity, suggesting that similar modifications in our target compound could yield promising results.

Case Study 2: Antitumor Efficacy

In vitro studies reported in Cancer Chemotherapy and Pharmacology found that certain oxazole derivatives inhibited the proliferation of breast cancer cells through apoptosis induction. The structural features of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone may provide insights into optimizing efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Notes
Target Compound Oxazole + 4-methoxyphenyl 4-OCH₃ on phenyl Potential CNS modulation
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl + 2-methoxyphenyl 2-OCH₃ on phenyl Antipsychotic, low catalepsy
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone Nitropyrazole + phenyl NO₂ on pyrazole Unknown activity, high EA*

*EA: Electron Affinity

Pharmacological Activity

  • Antidopaminergic and Antiserotonergic Effects: Analogues with arylpiperazine-ethanone scaffolds, such as 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone, exhibit dual receptor antagonism, correlating with antipsychotic efficacy. The target compound’s 4-methoxy group may enhance serotonin receptor (5-HT) affinity compared to chlorinated derivatives .
  • Catalepsy Risk : Methoxy substituents at the 4-position (target compound) versus 2-position (’s analogue) may reduce extrapyramidal side effects due to altered receptor binding kinetics .

Physicochemical and Spectroscopic Properties

  • Lipophilicity : The 4-methoxy group increases logP compared to halogenated analogues (e.g., 2,3-dichlorophenyl in ), impacting blood-brain barrier permeability (QPlogBB) .
  • FTIR Analysis : As in , methoxy and oxazole C=O stretches (~1650–1750 cm⁻¹) would distinguish the target compound from nitro- or sulfonyl-containing analogues .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy substituents improve metabolic stability but may reduce electron affinity (EA), inversely linked to antidopaminergic potency in QSAR models .
  • Heterocyclic Moieties : The oxazole’s planar structure may facilitate π-π stacking in receptor binding, contrasting with bulkier biphenyl groups in ’s compounds .

Biological Activity

The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the existing research.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2C_{16}H_{20}N_{4}O_{2} with a molecular weight of 300.36 g/mol. The structure features a piperazine ring, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and oxazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the compound showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound's structural components suggest it may possess anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit inflammatory pathways, leading to reduced edema in experimental models. A comparative analysis indicated that derivatives with piperazine structures often show enhanced anti-inflammatory effects .

Enzyme Inhibition

Studies have also focused on the enzyme inhibitory properties of compounds with similar structures. For instance, the inhibition of acetylcholinesterase (AChE) and urease has been documented, with IC50 values indicating potent activity. This suggests that the compound may have implications in treating conditions like Alzheimer's disease and other enzyme-related disorders .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including those structurally related to the compound . The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving IC50 values below 10 µM .

Study 2: Anti-inflammatory Assessment

In another investigation, a series of piperazine derivatives were tested for their anti-inflammatory effects using a rat model of paw edema. The results showed a dose-dependent reduction in inflammation, with some compounds demonstrating efficacy comparable to established anti-inflammatory drugs like diclofenac .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialIC50 < 10 µM against various strains
Anti-inflammatoryDose-dependent edema reduction
Enzyme InhibitionAChE IC50 values < 5 µM

Q & A

Q. What synthetic strategies are optimal for preparing 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example, nucleophilic substitution reactions between activated piperazine intermediates and oxazole derivatives under reflux conditions (e.g., DMF as solvent, K₂CO₃ as base) are common. Key intermediates like ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate can be synthesized via alkylation of 1-(4-methoxyphenyl)piperazine with ethyl chloroacetate, followed by hydrazide formation and cyclization to incorporate the oxazole moiety . Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. How can the compound’s purity and structural integrity be validated experimentally?

Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C-NMR to confirm proton environments (e.g., N–CH₂ protons at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) and carbon assignments (piperazine carbons at 50–55 ppm, carbonyl at ~165 ppm) .
  • HRMS to verify molecular ion peaks (e.g., M+1) and isotopic patterns.
  • HPLC with UV detection (λ = 254 nm) to assess purity, with retention times compared to standards .

Q. What computational methods predict the compound’s solubility and solvent compatibility?

Tools like COSMO-RS or Hansen solubility parameters can model solubility in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers. Experimental validation via shake-flask methods at varying pH (e.g., 1.2–7.4) is critical, as the methoxyphenyl and oxazolyl groups influence logP values (~2.5–3.5) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during analysis?

Use the SHELX suite (e.g., SHELXL) for refinement against high-resolution X-ray data. For twinned crystals, employ the TWIN/BASF commands to model twin domains. Validate hydrogen bonding (e.g., N–H···O interactions) and torsional angles of the piperazine ring using PLATON or Mercury .

Q. What strategies optimize the compound’s bioactivity through substituent modification?

Rational design involves:

  • Piperazine substitution : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding (e.g., serotonin receptors).
  • Oxazole modification : Introduce methyl or ethyl groups at the 3,5-positions to modulate steric effects and metabolic stability .
  • Biological assays : Test analogs in vitro (e.g., MAO inhibition, receptor binding) and compare IC₅₀ values to establish structure-activity relationships (SAR) .

Q. How are conflicting biological activity results reconciled across studies?

Perform meta-analysis using tools like RevMan or GraphPad Prism to assess heterogeneity in datasets. Variables to control include:

  • Assay conditions : ATP concentration, incubation time, and cell line variability (e.g., HEK293 vs. CHO-K1).
  • Compound stability : Degradation in DMSO stock solutions over time may skew dose-response curves. Validate via LC-MS before assays .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

Combine orthogonal approaches:

  • Kinetic studies : Measure time-dependent inhibition (e.g., pre-incubation effects) to distinguish reversible vs. covalent binding.
  • CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells.
  • SPR/BLI : Quantify binding affinity (KD) to purified targets (e.g., GPCRs) .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., coupling reactions) .
  • Data interpretation : Use multivariate analysis (PCA) to resolve spectral overlaps in NMR or MS datasets .
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing of analogs .

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